molecular formula C17H14N4O B2929370 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1396880-06-0

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B2929370
CAS No.: 1396880-06-0
M. Wt: 290.326
InChI Key: MNNCRNBNUDPIBA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide: is a complex organic compound that features a unique structure combining a pyrazolo[1,5-a]pyridine moiety with an indole carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrazolo[1,5-a]pyridine and indole derivatives.

    Key Steps:

Industrial Production Methods

Industrial production of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[1,5-a]pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-amine.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Potential use in the development of new materials with unique electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of pyrazolo[1,5-a]pyridine and indole carboxamide in a single molecule provides a unique scaffold that can interact with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNCRNBNUDPIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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